molecular formula C7H6N4 B041255 1,2,4-Benzotriazin-3-amine CAS No. 20028-80-2

1,2,4-Benzotriazin-3-amine

Cat. No. B041255
CAS RN: 20028-80-2
M. Wt: 146.15 g/mol
InChI Key: BHHRGAKNBXQGIO-UHFFFAOYSA-N
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Patent
US07129349B2

Procedure details

To a stirring mixture of guanidine hydrochloride (160 mg, 1.7 mmol) and t-BuOK (670 mg, 6 mmol) in DMSO (4 mL) was added one portion of nitrobenzene (123 mg, 1 mmol) at room temperature. The mixture turned red in one minute. In 20 to 30 minutes the mixture was quenched with a saturated, aqueous solution of ammonium chloride. A yellow precipitate was formed and removed by filtration. The precipitate was then washed with water, dried in the air, and recrystallized from benzene or ethanol to give 105 mg (72%) of 3-amino-1,2,4-benzotriazine. The melting point was determined to be 203–205° C., consistent with the melting point (207° C.) of 3-amino-1,2,4-benzotriazine synthesized by other known methods (J. Chem. Soc. (B) (1970) 911).
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]([NH2:5])=[NH:4].CC([O-])(C)C.[K+].[N+:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)([O-])=O>CS(C)=O>[NH2:4][C:3]1[N:5]=[N:12][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=2[N:2]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
160 mg
Type
reactant
Smiles
Cl.NC(=N)N
Name
Quantity
670 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
4 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
123 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In 20 to 30 minutes the mixture was quenched with a saturated, aqueous solution of ammonium chloride
Duration
25 (± 5) min
CUSTOM
Type
CUSTOM
Details
A yellow precipitate was formed
CUSTOM
Type
CUSTOM
Details
removed by filtration
WASH
Type
WASH
Details
The precipitate was then washed with water
CUSTOM
Type
CUSTOM
Details
dried in the air
CUSTOM
Type
CUSTOM
Details
recrystallized from benzene or ethanol

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
NC=1N=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.